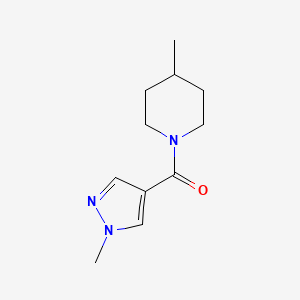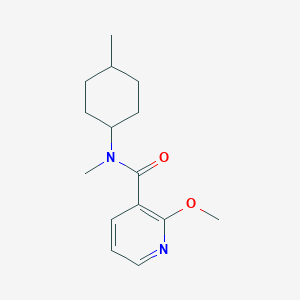
N,N-Dimethyl-6-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-6-quinolinecarboxamide (DMQX) is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of quinolinecarboxamides and is a potent antagonist of the AMPA receptor, which is a type of glutamate receptor in the brain.
Wirkmechanismus
N,N-Dimethyl-6-quinolinecarboxamide acts as a competitive antagonist of the AMPA receptor, which means that it binds to the same site as glutamate, the natural ligand of the receptor, and prevents its activation. This leads to a decrease in the excitatory neurotransmission mediated by the AMPA receptor, which can have various effects depending on the brain region and the experimental conditions.
Biochemical and physiological effects:
The blockade of the AMPA receptor by N,N-Dimethyl-6-quinolinecarboxamide can have both acute and long-term effects on neuronal function and behavior. Acutely, N,N-Dimethyl-6-quinolinecarboxamide can induce seizures, impair memory, and alter motor activity in animal models. Long-term exposure to N,N-Dimethyl-6-quinolinecarboxamide can lead to changes in synaptic plasticity, such as a decrease in the number of AMPA receptors and alterations in the morphology of dendritic spines.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-Dimethyl-6-quinolinecarboxamide has several advantages as a research tool, such as its high potency and selectivity for the AMPA receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, N,N-Dimethyl-6-quinolinecarboxamide also has some limitations, such as its short duration of action, which requires frequent administration in some experimental paradigms, and its potential off-target effects on other glutamate receptors.
Zukünftige Richtungen
There are several future directions for the use of N,N-Dimethyl-6-quinolinecarboxamide in scientific research. One area of interest is the role of the AMPA receptor in synaptic plasticity and learning and memory in different brain regions and developmental stages. Another area of interest is the potential therapeutic use of N,N-Dimethyl-6-quinolinecarboxamide in neurological and psychiatric disorders, such as epilepsy, stroke, and depression. Finally, there is a need for the development of more selective and long-acting AMPA receptor antagonists that can be used in preclinical and clinical studies.
Synthesemethoden
N,N-Dimethyl-6-quinolinecarboxamide can be synthesized by a multi-step process involving the reaction of 6-chloroquinoline-3-carboxylic acid with dimethylamine and subsequent reduction of the resulting amide with lithium aluminum hydride. The final product is obtained after purification by chromatography.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-6-quinolinecarboxamide has been widely used in scientific research for its ability to selectively block the AMPA receptor. This receptor plays a crucial role in synaptic plasticity, which is the mechanism underlying learning and memory. By blocking the AMPA receptor, N,N-Dimethyl-6-quinolinecarboxamide can be used to study the role of this receptor in various physiological and pathological conditions, such as epilepsy, stroke, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N,N-dimethylquinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14(2)12(15)10-5-6-11-9(8-10)4-3-7-13-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFVWTYDZXLWCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-6-quinolinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B7501778.png)
![1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7501779.png)



![N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7501808.png)
![(3R)-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidin-3-ol](/img/structure/B7501814.png)


![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B7501838.png)



